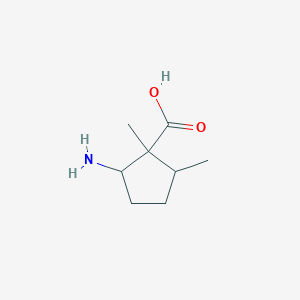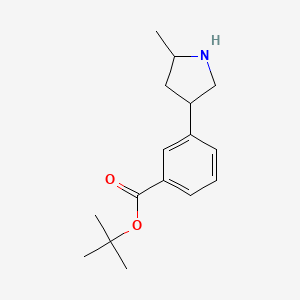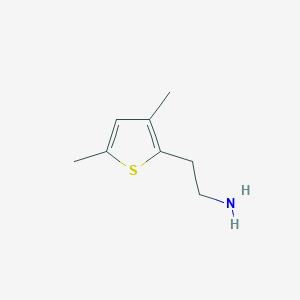![molecular formula C16H11Cl2NO B13206924 2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group attached to an indole ring, which is further connected to a chlorophenyl group through an ethanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone typically involves the reaction of 4-chlorophenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring. This is followed by chlorination to introduce the chloro group at the desired position. The reaction conditions often involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic approaches to achieve high enantioselectivity and regioselectivity. Enzymes such as ketoreductases and halohydrin dehalogenases can be employed to catalyze the reactions, resulting in higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The chloro groups enhance its reactivity and binding properties, making it effective in modulating cellular activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(4-chlorophenyl)ethanone
- 2-chloro-1-(2-chlorophenyl)ethanone
- 2-chloro-1-(3-chlorophenyl)ethanone
- 2-[(4-chlorophenyl)sulfonyl]-1-phenylethanone
Uniqueness
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chloro and indole groups enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C16H11Cl2NO |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H11Cl2NO/c17-9-14(20)15-12-3-1-2-4-13(12)19-16(15)10-5-7-11(18)8-6-10/h1-8,19H,9H2 |
Clave InChI |
JDFSKBCDFHOQHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


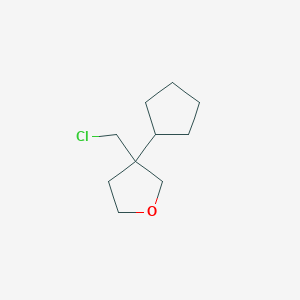
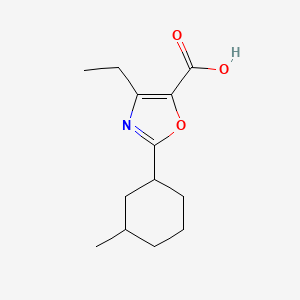
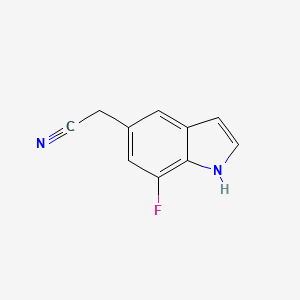
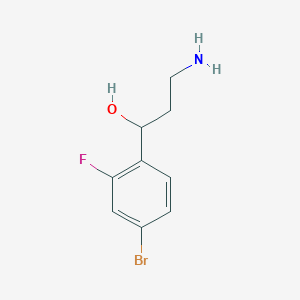
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)


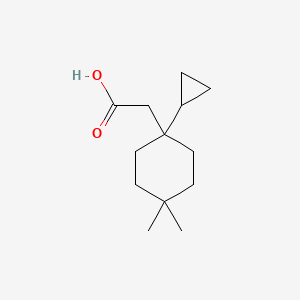
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
